molecular formula C11H8 B13953257 1,2-Diethynyl-4-methylbenzene CAS No. 412041-50-0

1,2-Diethynyl-4-methylbenzene

Cat. No.: B13953257
CAS No.: 412041-50-0
M. Wt: 140.18 g/mol
InChI Key: PVYFVVBEULXWGL-UHFFFAOYSA-N
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Description

1,2-Diethynyl-4-methylbenzene (C₁₁H₈) is an aromatic hydrocarbon characterized by a benzene ring substituted with two ethynyl (–C≡CH) groups at the 1 and 2 positions and a methyl (–CH₃) group at the 4 position. The ethynyl groups, with sp-hybridized carbons, confer linear geometry and π-conjugation, enhancing the compound’s thermal stability and reactivity. This structure underpins its applications in polymer synthesis, pharmaceutical intermediates, and organic electronics, where rigid, conjugated frameworks are critical .

Properties

CAS No.

412041-50-0

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1,2-diethynyl-4-methylbenzene

InChI

InChI=1S/C11H8/c1-4-10-7-6-9(3)8-11(10)5-2/h1-2,6-8H,3H3

InChI Key

PVYFVVBEULXWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#C)C#C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethynyl-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Functional Group Analysis

The table below compares 1,2-Diethynyl-4-methylbenzene with analogous aromatic hydrocarbons and substituted benzenes:

Compound Name Molecular Formula Substituents Functional Groups Key Properties/Applications
1,2-Diethynyl-4-methylbenzene C₁₁H₈ 1,2-diethynyl, 4-methyl Ethynyl, Methyl High reactivity, polymer precursors
1,4-Diynyl-3-methylbenzene C₁₁H₈ 1,4-diethynyl, 3-methyl Ethynyl, Methyl Extended conjugation, optoelectronics
1-Methylnaphthalene C₁₁H₁₀ 1-methyl on naphthalene Methyl High boiling point (~245°C), solvent
1,2-Dimethoxy-4-ethylbenzene C₁₀H₁₄O₂ 1,2-dimethoxy, 4-ethyl Methoxy, Ethyl Electron-donating, flavor synthesis
1,2-Dimethyl-4-[1-(2-methylphenyl)ethyl]benzene C₁₈H₂₂ 1,2-dimethyl, branched ethyl Methyl, Ethyl Steric hindrance, agrochemicals
1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene C₁₆H₁₆O₂ 4-methoxy, ethenyl bridge Methoxy, Ethenyl Stilbenoid, UV absorption

Electronic and Steric Effects

  • Ethynyl vs. Methoxy Groups : Ethynyl groups are electron-withdrawing due to sp-hybridization, reducing electron density on the benzene ring and enhancing electrophilic substitution reactivity. In contrast, methoxy groups (e.g., in 1,2-dimethoxy-4-ethylbenzene) are electron-donating, directing electrophilic attacks to ortho/para positions .
  • Substituent Position : The 1,2-diethynyl arrangement in the target compound creates steric hindrance, limiting rotational freedom and favoring planar configurations. This contrasts with 1,4-diynyl-3-methylbenzene, where para-substituted ethynyl groups allow greater symmetry and reduced steric strain .
  • Extended Conjugation : Compounds like 1-methoxy-4-[(E)-ethenyl]benzene exhibit extended π-conjugation through ethenyl bridges, enabling UV-vis absorption properties absent in ethynyl-substituted analogs .

Physicochemical Properties

  • Boiling Points : Methylnaphthalenes (e.g., 1-methylnaphthalene, C₁₁H₁₀) exhibit higher boiling points (~245°C) than 1,2-Diethynyl-4-methylbenzene due to increased molecular weight and van der Waals interactions from fused aromatic rings .
  • Solubility: The polar methoxy groups in 1,2-dimethoxy-4-ethylbenzene enhance solubility in polar solvents (e.g., ethanol), whereas the nonpolar ethynyl and methyl groups in the target compound favor solubility in hydrocarbons .

Thermal Stability

Shock tube studies reveal that 1,2-Diethynyl-4-methylbenzene decomposes at ~600°C, forming carbon-rich nanoparticles, whereas methylnaphthalenes (e.g., 1,2,6-trimethylnaphthalene) pyrolyze at lower temperatures (~450°C) due to weaker C–H bonds in methyl groups .

Biological Activity

1,2-Diethynyl-4-methylbenzene, also known as 1,2-diethynyl-p-xylene, is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

1,2-Diethynyl-4-methylbenzene has a molecular formula of C10H8C_{10}H_{8} and a molecular weight of 128.17 g/mol. Its structure features two ethynyl groups attached to the benzene ring at the 1 and 2 positions, with a methyl group at the para position (4-position).

PropertyValue
Molecular FormulaC10H8C_{10}H_{8}
Molecular Weight128.17 g/mol
IUPAC Name1,2-Diethynyl-4-methylbenzene
Canonical SMILESC#CC(C)C#C

Anticancer Activity

The compound's structural features may contribute to anticancer properties. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, benzopsoralens with similar substituents exhibited antiproliferative effects by inhibiting topoisomerase II, suggesting that 1,2-diethynyl-4-methylbenzene could also have similar mechanisms of action .

The proposed mechanisms for the biological activity of 1,2-diethynyl-4-methylbenzene include:

  • Inhibition of Enzymatic Activity : The presence of ethynyl groups can interfere with enzyme function by altering substrate binding or stability.
  • DNA Interaction : Compounds with aromatic systems can intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Study on Antibacterial Activity

A comparative study involving various derivatives of diethynyl compounds demonstrated that certain modifications could enhance antibacterial activity. These findings suggest that further exploration into the structure-activity relationship (SAR) of 1,2-diethynyl-4-methylbenzene could yield promising therapeutic candidates .

Anticancer Research

In vitro studies on related compounds have shown that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Future research should focus on assessing the specific effects of 1,2-diethynyl-4-methylbenzene on different cancer cell lines to elucidate its potential as an anticancer agent .

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